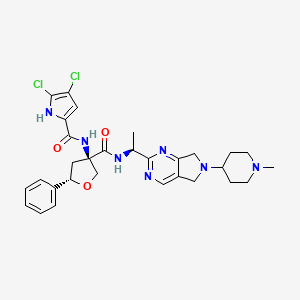
IL17A-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
IL17A-IN-1 is a potent and orally active inhibitor of interleukin 17A, a cytokine involved in inflammatory and autoimmune diseases. This compound has shown promise in the treatment of conditions such as plaque psoriasis, psoriatic arthritis, and ankylosing spondylitis, as well as in cancer research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of IL17A-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it typically involves organic synthesis techniques such as condensation reactions, cyclization, and purification processes .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis in a controlled environment, ensuring high purity and yield. This would include the use of automated reactors, chromatography for purification, and stringent quality control measures to meet pharmaceutical standards .
化学反応の分析
Types of Reactions
IL17A-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs of this compound .
科学的研究の応用
IL17A-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of cytokines and their interactions with receptors.
Biology: Investigated for its role in modulating immune responses and its effects on various cell types.
Medicine: Explored as a potential therapeutic agent for inflammatory and autoimmune diseases, as well as certain cancers.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
作用機序
IL17A-IN-1 exerts its effects by inhibiting the activity of interleukin 17A. This cytokine is involved in the recruitment of neutrophils and the promotion of inflammatory responses. This compound binds to interleukin 17A, preventing it from interacting with its receptor, thereby blocking the downstream signaling pathways that lead to inflammation. The key molecular targets include the interleukin 17 receptor and associated signaling proteins such as nuclear factor kappa B and mitogen-activated protein kinases .
類似化合物との比較
IL17A-IN-1 is unique in its high potency and oral bioavailability compared to other interleukin 17A inhibitors. Similar compounds include:
Brodalumab: A monoclonal antibody targeting the interleukin 17 receptor A.
Secukinumab: Another monoclonal antibody that directly targets interleukin 17A.
Ixekizumab: A monoclonal antibody that also targets interleukin 17A .
This compound stands out due to its small molecule nature, which allows for oral administration and potentially lower production costs compared to monoclonal antibodies.
特性
分子式 |
C30H35Cl2N7O3 |
|---|---|
分子量 |
612.5 g/mol |
IUPAC名 |
4,5-dichloro-N-[(3R,5S)-3-[[(1S)-1-[6-(1-methylpiperidin-4-yl)-5,7-dihydropyrrolo[3,4-d]pyrimidin-2-yl]ethyl]carbamoyl]-5-phenyloxolan-3-yl]-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C30H35Cl2N7O3/c1-18(27-33-14-20-15-39(16-24(20)36-27)21-8-10-38(2)11-9-21)34-29(41)30(37-28(40)23-12-22(31)26(32)35-23)13-25(42-17-30)19-6-4-3-5-7-19/h3-7,12,14,18,21,25,35H,8-11,13,15-17H2,1-2H3,(H,34,41)(H,37,40)/t18-,25-,30+/m0/s1 |
InChIキー |
IBSDYENBKONGIL-JKLWDZIJSA-N |
異性体SMILES |
C[C@@H](C1=NC=C2CN(CC2=N1)C3CCN(CC3)C)NC(=O)[C@]4(C[C@H](OC4)C5=CC=CC=C5)NC(=O)C6=CC(=C(N6)Cl)Cl |
正規SMILES |
CC(C1=NC=C2CN(CC2=N1)C3CCN(CC3)C)NC(=O)C4(CC(OC4)C5=CC=CC=C5)NC(=O)C6=CC(=C(N6)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


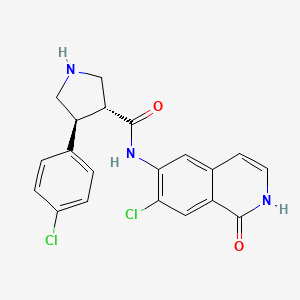
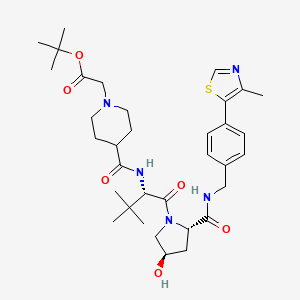
![(2R)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12367889.png)
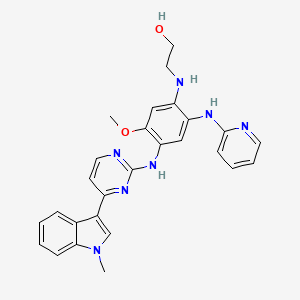
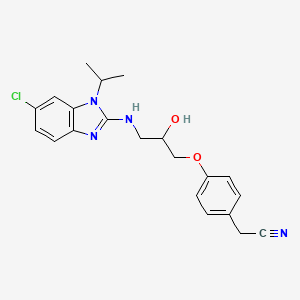
![(R)-(3-fluorophenyl)-[(2R,4R)-4-propylazetidin-2-yl]methanol](/img/structure/B12367903.png)
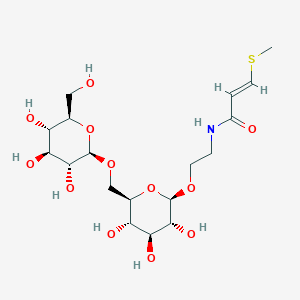
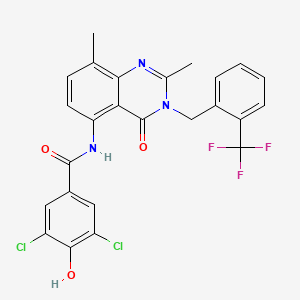
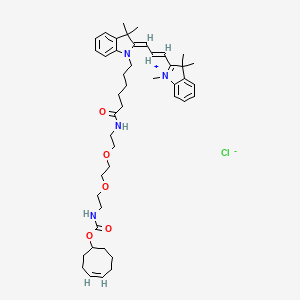
![N-[5-(7'-fluoro-3'-methyl-2'-oxospiro[cyclobutane-1,1'-pyrrolo[2,3-c]quinoline]-8'-yl)-2-[2-(propan-2-ylamino)ethoxy]pyridin-3-yl]methanesulfonamide](/img/structure/B12367931.png)
![(2S)-2-amino-6-[(4-fluorosulfonyloxybenzoyl)amino]hexanoic acid;hydrochloride](/img/structure/B12367940.png)
![4-methyl-6-[4-[[(3S,5R)-3-methyl-5-(4-methyl-1-oxo-3H-2-benzofuran-5-yl)piperazin-1-yl]methyl]triazol-2-yl]pyridine-3-carbonitrile](/img/structure/B12367948.png)
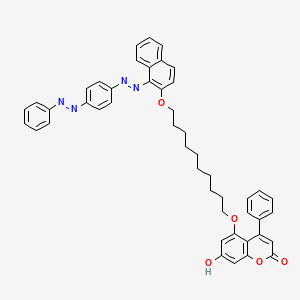
![N-[2-[[5-chloro-2-[4-[4-[4-[2-[1-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperidin-4-yl]oxyethyl]piperazin-1-yl]piperidin-1-yl]-5-ethyl-2-methoxyanilino]pyrimidin-4-yl]amino]-5-methoxyphenyl]-N-methylmethanesulfonamide](/img/structure/B12367960.png)
